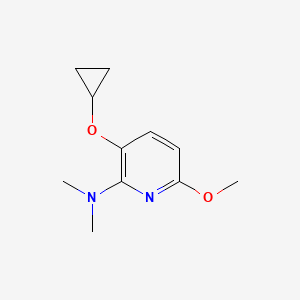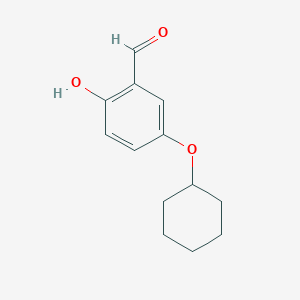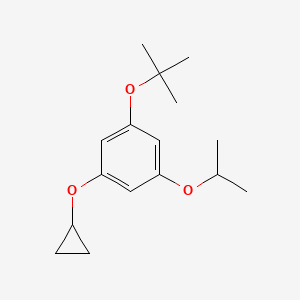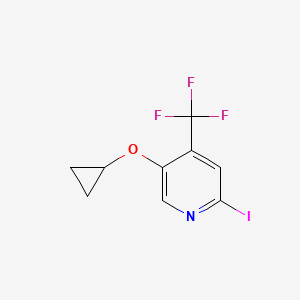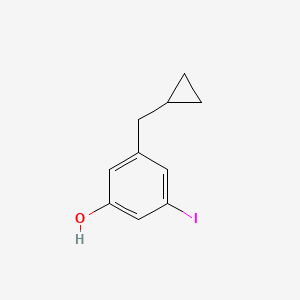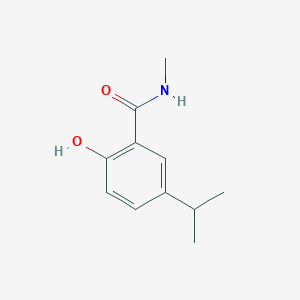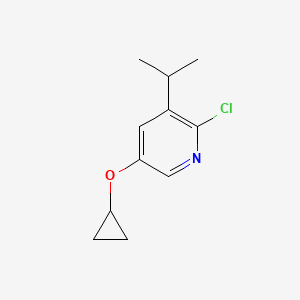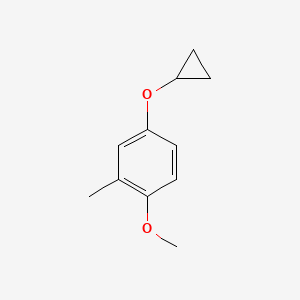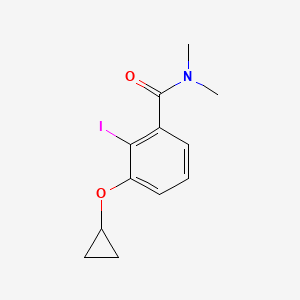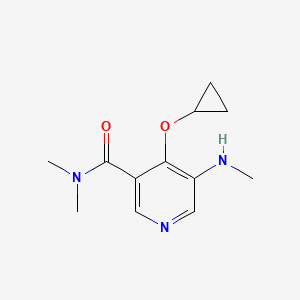
4-Cyclopropoxy-N,N-dimethyl-5-(methylamino)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-N,N-dimethyl-5-(methylamino)nicotinamide is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.285 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a nicotinamide core. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like 4-Cyclopropoxy-N,N-dimethyl-5-(methylamino)nicotinamide.
Analyse Chemischer Reaktionen
4-Cyclopropoxy-N,N-dimethyl-5-(methylamino)nicotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The Suzuki–Miyaura coupling reaction is a key reaction used in its synthesis . This reaction involves the use of palladium catalysts and organoboron reagents, which facilitate the formation of carbon-carbon bonds. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-N,N-dimethyl-5-(methylamino)nicotinamide has several scientific research applications. It is used in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects and its role in various biochemical pathways. In industry, it is used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-5-(methylamino)nicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with nicotinamide adenine dinucleotide (NAD+) and related coenzymes .
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxy-N,N-dimethyl-5-(methylamino)nicotinamide can be compared with other similar compounds, such as 5-Cyclopropoxy-N,N-dimethyl-4-(methylamino)nicotinamide These compounds share a similar nicotinamide core but differ in the position of the cyclopropoxy group
Eigenschaften
Molekularformel |
C12H17N3O2 |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
4-cyclopropyloxy-N,N-dimethyl-5-(methylamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c1-13-10-7-14-6-9(12(16)15(2)3)11(10)17-8-4-5-8/h6-8,13H,4-5H2,1-3H3 |
InChI-Schlüssel |
PSAFLVRVRDHKCF-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C(=CN=C1)C(=O)N(C)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



